Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Overview
Description
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA
Scientific Research Applications
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of antiviral, anticancer, and antimicrobial agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Future Directions
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate” and its derivatives could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the Biginelli reaction, a three-component condensation reaction between an aldehyde, a β-keto ester, and urea. The reaction typically proceeds under acidic conditions and can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties depending on the introduced functional groups .
Comparison with Similar Compounds
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-oxo-1,4-dihydropyrimidine-5-carboxylate: Similar structure but with a different position of the oxo group.
Methyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with additional hydrogenation of the pyrimidine ring.
These compounds share similar chemical properties but can exhibit different biological activities and reactivity due to the variations in their structures.
Properties
IUPAC Name |
methyl 2-oxo-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5(9)4-2-7-6(10)8-3-4/h2-3H,1H3,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDSKAQQVIKEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504872 | |
Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50628-34-7 | |
Record name | Methyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50628-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do dihydropyrimidine derivatives, like those discussed in the research, interact with their targets and what are the downstream effects?
A1: The research focuses on the antimicrobial activity of synthesized dihydropyrimidine derivatives. While the exact mechanism of action for all compounds is not fully elucidated, molecular docking studies suggest that compounds with cyclohexyl groups, like 4-(4-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-2(1H)-one (4) and 4-(4-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-2(1H)-thione (5), can block the active site of glucose-6-phosphate synthase in bacteria and fungi []. This enzyme is crucial for microbial metabolism, and inhibiting it can hinder growth and proliferation, leading to antimicrobial effects.
Q2: Can you elaborate on the structure-activity relationship (SAR) insights gained from the study regarding the antimicrobial activity of these dihydropyrimidine derivatives?
A2: The study highlights that the presence of a cyclohexyl group in compounds (4) and (5) significantly contributes to their potent antifungal activity compared to other synthesized compounds []. This suggests that the bulky, hydrophobic nature of the cyclohexyl group might be crucial for interacting with the target enzyme or influencing the molecule's entry into fungal cells. This finding paves the way for further SAR studies by modifying the substituents on the dihydropyrimidine core to optimize the antimicrobial activity and target specificity.
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